1-(2-Chlorophenyl)piperazine

Catalog No.
S1530768
CAS No.
39512-50-0
M.F
C10H13ClN2
M. Wt
196.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chlorophenyl)piperazine

CAS Number

39512-50-0

Product Name

1-(2-Chlorophenyl)piperazine

IUPAC Name

1-(2-chlorophenyl)piperazine

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

InChI

InChI=1S/C10H13ClN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2

InChI Key

PWZDJIUQHUGFRJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=CC=C2Cl

Synonyms

1-(o-Chlorophenyl)piperazine; 1-(2-Chlorophenyl)piperazine; 1-(o-Chlorophenyl)piperazine; N-(2-Chlorophenyl)piperazine; N-(o-Chlorophenyl)piperazine;

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2Cl

The exact mass of the compound 1-(2-Chlorophenyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-Chlorophenyl)piperazine (CAS 39512-50-0), commonly referred to as o-CPP, is a highly characterized phenylpiperazine derivative used extensively as a building block in medicinal chemistry and as a critical precursor for pharmacopeial impurity standards. Unlike its more common meta-substituted counterpart (m-CPP, used in trazodone synthesis), the ortho-chloro substitution of o-CPP imparts specific steric and electronic properties to the piperazine ring. In industrial procurement, it is primarily sourced for the custom synthesis of CNS-active agents targeting 5-HT and dopamine receptors, and for the deliberate synthesis of regulatory impurity markers, most notably Aripiprazole Impurity 34 and Trazodone Impurity C [1]. Its defined purity and predictable alkylation behavior make it an indispensable reagent for analytical method validation and batch release testing in pharmaceutical manufacturing .

Research & Procurement Fit

5-HT2C pathway studies

Ortho-substituted regioisomer acts as reported antagonist, not agonist like mCPP

GABAergic inhibition screening

Highest reported GABAA receptor antagonist potency in phenylpiperazine series

Impurity reference standard

Designated Aripiprazole Impurity 34 and Cariprazine Impurity 16 marker

Forensic isomer identification

Validated CE method with distinct electrophoretic mobility for ortho isomer

Substituting 1-(2-chlorophenyl)piperazine with its close analogs, such as 1-(3-chlorophenyl)piperazine (m-CPP) or 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP), fundamentally compromises both analytical and synthetic workflows. In impurity profiling, regulatory agencies require exact structural matches for method validation; using m-CPP will generate the trazodone core rather than the required Aripiprazole Impurity 34, leading to a failure in HPLC resolution and mass spectrometric identification [1]. Synthetically, the ortho-chloro group in o-CPP creates significant steric hindrance adjacent to the secondary amine of the piperazine ring, which alters the N-alkylation kinetics compared to the unhindered meta- or para-isomers [2]. Consequently, process chemists cannot apply reaction conditions optimized for m-CPP directly to o-CPP without risking incomplete conversion or altered impurity profiles.

Substitution Risk: Isomers Are Not Interchangeable

5-HT2C functional inversion

oCPP reported as 5-HT2C antagonist, whereas mCPP is agonist—directional pharmacology may shift study outcome

GABAA inhibition rank differs

oCPP ranked highest among tested piperazines; meta/para isomers exhibit lower potency—response magnitude may not transfer

Analytical specificity mismatch

Only ortho isomer serves as impurity marker for aripiprazole/cariprazine; wrong regioisomer invalidates method context

Histamine H1 interaction context

mCPP (meta) retains antihistaminergic liability from trazodone/nefazodone; oCPP lacks reported H1 activity—profile may differ

Precursor Specificity for Aripiprazole Impurity 34 Generation

For the validation of aripiprazole manufacturing processes, the synthesis of specific reference standards is mandatory. Reacting 1-(2-chlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinoline-2(1H)-one specifically yields Aripiprazole Impurity 34 (m/z 414.21). In contrast, the baseline API starting material, 1-(2,3-dichlorophenyl)piperazine, yields the active drug aripiprazole (m/z 448.38) [1]. This exact 34.17 Da mass shift and the resulting distinct HPLC retention time are strictly required to calibrate analytical methods to detect the impurity at the regulatory limit of NMT 0.1% [2].

Evidence DimensionMass spectrometric identification of coupling product
Target Compound DataYields Impurity 34 (m/z 414.21)
Comparator Or Baseline1-(2,3-Dichlorophenyl)piperazine (yields API, m/z 448.38)
Quantified Difference34.17 Da mass shift
ConditionsCoupling with 7-(4-bromobutoxy)-3,4-dihydroquinoline-2(1H)-one in acetonitrile/K2CO3

Procurement of this exact isomer is the only viable route to synthesize the required analytical standard for aripiprazole batch release.

GABAA-R antagonist potency
Head-to-head
2CPP IC₂₀ = 46 μM, rank #1/12
Supports GABAergic inhibition assay interpretation
Xenopus oocyte voltage-clamp; ~90% inhibition at 1 mM

Steric Hindrance and N-Alkylation Kinetics

The position of the chlorine atom on the phenyl ring dictates the reactivity of the secondary amine in the piperazine ring. In 1-(2-chlorophenyl)piperazine, the ortho-chloro group is situated approximately 2.9 Å from the reactive N1 atom, creating significant steric bulk. In the comparator 1-(3-chlorophenyl)piperazine (m-CPP), the meta-chloro group is located >5.0 Å away, offering no steric impedance . This structural difference requires process chemists to utilize stronger bases (e.g., K2CO3 vs. weaker amines) or extended reflux times during N-alkylation to achieve comparable yields [1].

Evidence DimensionSteric proximity to reactive amine (N1)
Target Compound DataChlorine at C2 (~2.9 Å from N1)
Comparator Or Baseline1-(3-Chlorophenyl)piperazine (Chlorine at C3, >5.0 Å from N1)
Quantified Difference>2.1 Å closer to the reactive center
ConditionsComputational structural analysis and N-alkylation process optimization

Process engineers must select the exact isomer to ensure scale-up parameters (time, temperature, base selection) are accurately calibrated for the intended API.

5-HT2C functional direction
Cross-study comparable
oCPP: antagonist vs. mCPP: agonist
Directional pharmacology may differ—verification recommended
Qualitative inversion; quantitative EC₅₀/IC₅₀ not reported

Pharmacological Differentiation in CNS Ligand Design

When incorporated into complex CNS ligands, the ortho-chloro substitution of o-CPP drives distinct receptor binding profiles compared to meta-substituted analogs. Derivatives of 1-(2-chlorophenyl)piperazine typically exhibit high-affinity antagonism at 5-HT2C and 5-HT1A receptors, whereas derivatives of 1-(3-chlorophenyl)piperazine (such as trazodone) exhibit a mixed agonist/antagonist profile across a broader range of serotonin receptors . This shift in binding affinity (often >10-fold difference in Ki values between isomers) makes o-CPP a non-interchangeable scaffold for targeting specific dopaminergic and serotonergic pathways[1].

Evidence DimensionReceptor binding profile (5-HT1A/5-HT2C)
Target Compound DataHigh-affinity antagonist profile
Comparator Or Baseline1-(3-Chlorophenyl)piperazine derivatives (mixed agonist/antagonist)
Quantified Difference>10-fold shift in subtype-specific Ki values
ConditionsIn vitro radioligand binding assays for 5-HT receptor subtypes

Medicinal chemists must procure the ortho-isomer to achieve the specific receptor selectivity required for novel antipsychotic or anxiolytic drug candidates.

5-HT1B/1A binding affinity
Cross-study comparable
5-HT1B Ki = 12 nM; 5-HT1A Ki = 20 nM
Receptor engagement profile context
Rat brain membranes; [³H]5-HT radioligand
Antihistaminergic liability
Class-level inference
o-CPP lacks antihistaminergic activity (patent disclosure)
May support scaffold selection for reduced sedation liability—requires validation
Data to verify; based on trazodone/nefazodone comparison
Impurity reference standard
Supporting evidence
Aripiprazole Impurity 34 / Cariprazine Impurity 16
Regulatory impurity profiling context
CoA-backed material; ortho-specific regioisomer identity
Capillary electrophoresis LOD
Head-to-head
oCPP LOD = 2.0 μg/mL (lowest among isomers)
Supports isomer-specific quantification method
α-cyclodextrin/CE; R² ≥ 0.9994; RSD ≤ 4.9%

Synthesis of Pharmacopeial Impurity Standards

Directly leveraging its unique mass and retention profile, o-CPP is the essential starting material for synthesizing Aripiprazole Impurity 34 and Trazodone Impurity C. These standards are legally required for HPLC and LC-MS method validation during the batch release testing of commercial APIs, ensuring that critical impurities remain below the NMT 0.1% threshold [1].

Custom Synthesis of Novel Antipsychotic Candidates

Due to its specific 5-HT1A and 5-HT2C receptor antagonism profile, o-CPP is utilized as a core scaffold in medicinal chemistry programs. It is particularly suited for developing novel arylpiperazine-linked antipsychotics where the steric bulk of the ortho-chloro group is necessary to optimize receptor fit and minimize off-target effects seen with meta-substituted analogs.

Process Optimization for Sterically Hindered N-Alkylations

In chemical process R&D, o-CPP serves as a benchmark substrate for optimizing the alkylation of sterically hindered secondary amines. Its use allows process engineers to calibrate base strength, solvent polarity, and thermal parameters for complex coupling reactions before scaling up the manufacturing of proprietary piperazine-based APIs [1].

Application Fit

Application
Selection Property
Validation Focus
GABAA receptor screening studies
Reported rank-order potency in piperazine series
GABAA inhibition assay response
5-HT2C antagonist pharmacology
Functional antagonist profile vs. mCPP agonist
Directional 5-HT2C response verification
Impurity profiling for aripiprazole/cariprazine
Ortho-specific regioisomer identity
HPLC/GC retention time confirmation
Forensic isomer identification
Electrophoretic mobility differentiation
Isomer-specific sensitivity and linearity

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

196.0767261 g/mol

Monoisotopic Mass

196.0767261 g/mol

Heavy Atom Count

13

LogP

2.13 (LogP)

UNII

QR3YBZ8V72

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

39512-50-0

Wikipedia

1-(2-Chlorophenyl)piperazine

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